molecular formula C25H29ClN6O2S B12344791 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B12344791
M. Wt: 513.1 g/mol
InChI Key: ATHMIADIPVZQNQ-UHFFFAOYSA-N
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Description

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves multiple steps. One of the key steps includes the reaction of 4-butoxybenzalcyanoacetic ester with cyanothioacetamide, which yields 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide apart is its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a butoxyphenyl group, a pentaazatricyclo structure, and a chlorophenyl acetamide moiety provides distinct chemical and biological properties.

Properties

Molecular Formula

C25H29ClN6O2S

Molecular Weight

513.1 g/mol

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C25H29ClN6O2S/c1-2-3-14-34-20-10-4-17(5-11-20)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-19-8-6-18(26)7-9-19/h4-13,21-22,24,28,30H,2-3,14-16H2,1H3,(H,27,33)

InChI Key

ATHMIADIPVZQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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